molecular formula C₁₃H₁₉N₃O₇ B1140057 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose CAS No. 94801-00-0

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose

Cat. No.: B1140057
CAS No.: 94801-00-0
M. Wt: 329.31
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose is a complex organic compound known for its unique structure and properties. It is utilized in various fields such as drug synthesis, nanotechnology, and materials science. The compound’s intricate molecular arrangement makes it a valuable tool for scientific research and industrial applications.

Chemical Reactions Analysis

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the azido group, leading to the formation of amines.

    Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

    Industry: The compound is utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling studies. The compound’s effects are mediated through its ability to form stable covalent bonds with target molecules.

Comparison with Similar Compounds

5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose can be compared with other similar compounds, such as:

  • [(4R,5S,6R,6aS,7R,10aR,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho2,1-fbenzofuran-4-yl]methyl acetate
  • Iridoid monoterpenoids These compounds share structural similarities but differ in their functional groups and specific applications. This compound stands out due to its unique azido group and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O7/c1-7(17)21-10-9(15-16-14)5-19-13(11(10)22-8(2)18)6-20-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEMWEKIXSKBDT-UZWSLXQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(COC2(C1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](CO[C@@]2([C@@H]1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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